molecular formula C20H17N5O2 B3209926 1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea CAS No. 1060332-09-3

1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea

Cat. No.: B3209926
CAS No.: 1060332-09-3
M. Wt: 359.4 g/mol
InChI Key: QHCUTOSAEJVAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea is a synthetic small molecule characterized by a urea backbone linked to a phenyl group and a substituted imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine moiety is functionalized with a methoxy group at position 6, while the phenylurea group is attached via a para-substituted phenyl ring.

Properties

IUPAC Name

1-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-19-12-11-18-23-17(13-25(18)24-19)14-7-9-16(10-8-14)22-20(26)21-15-5-3-2-4-6-15/h2-13H,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCUTOSAEJVAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyridazine core linked to a phenylurea moiety. Its molecular formula is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 306.36 g/mol. The structural characteristics contribute significantly to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyridazine moiety is known for its ability to modulate various biochemical pathways, influencing processes such as:

  • Signal Transduction : The compound may alter signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes like neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth.
  • Neuroprotective Effects : By inhibiting nSMase2, the compound could mitigate neurodegeneration associated with diseases like Alzheimer's by reducing exosome release that contributes to neuronal damage.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:

StudyMethodologyKey Findings
In vitro assays on cancer cell linesExhibited significant cytotoxicity against multiple cancer types (IC50 values < 10 µM).
Enzyme inhibition assaysDemonstrated effective inhibition of nSMase2 with an IC50 value of 5 µM.
Animal model studiesShowed reduced tumor growth in xenograft models when administered at therapeutic doses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
NVP-BGJ398N-aryl-N'-pyrimidin ureaPotent FGFR inhibitor with anticancer properties
EVT-2946434Diamidine derivativeAntiprotozoal activity against Trypanosoma brucei
PDDCPyrrolidin derivativenSMase2 inhibitor with neuroprotective properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea-containing heterocycles. Below is a detailed comparison with structurally analogous compounds from the provided evidence:

Key Findings from Comparison

Core Heterocycle Influence :

  • The imidazo[1,2-b]pyridazine core (target compound) is distinct from thiazole (8i) and pyrazolo[3,4-b]pyridine (6a) derivatives. The imidazopyridazine system’s extended π-conjugation may enhance binding affinity in biological targets compared to smaller heterocycles .
  • Methoxy substitution at position 6 (target) likely improves solubility relative to chloromethyl (8i) or methylsulfonyl groups (39), which may confer metabolic stability or reduce toxicity .

Urea Functionality: The phenylurea group is conserved in 8i and 6a. In contrast, compound 13A replaces urea with a benzylamine group, which may alter target selectivity (e.g., from kinase inhibition to antimicrobial activity) .

Synthetic Feasibility: Yields for urea derivatives vary: 54.3% for thiazole-based 8i vs. 83% for pyrazolopyridine-based 6a.

Biological Activity Trends :

  • Imidazopyridazines with sulfonyl/sulfinyl groups (e.g., 39) are optimized for antimalarial activity, while urea derivatives (target, 8i, 6a) are often explored as kinase inhibitors or antiproliferative agents .
  • Fluorophenyl substituents (e.g., 13A) are associated with enhanced antimicrobial activity, highlighting the role of halogenation in modulating bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.